What are the chemical properties of N,N'-Diphenylterephthalamide?
What are the chemical properties of N,N'-Diphenylterephthalamide?
Technical Guide for Research & Development
Executive Summary
N,N'-Diphenylterephthalamide (CAS: 7154-31-6) is a high-performance aromatic amide characterized by exceptional thermal stability, structural rigidity, and self-assembling capabilities.[1] Structurally analogous to aramid fibers (e.g., Kevlar®), it serves as a critical model compound in polymer science for understanding hydrogen-bonding networks and liquid crystal behavior.[1] Its physicochemical profile—dominated by high melting temperature (>340°C) and limited solubility—dictates specific handling protocols in drug development and materials engineering.[1][2] This guide provides a comprehensive technical analysis of its properties, synthesis, and structural dynamics.[2]
Molecular Architecture & Structural Analysis
The defining feature of N,N'-Diphenylterephthalamide is its ability to form robust intermolecular hydrogen bonding networks.[2] Unlike aliphatic amides, the conjugation between the amide nitrogen and the phenyl rings restricts rotation, enforcing a planar or near-planar conformation that favors tight crystal packing.
Supramolecular Self-Assembly
The molecule acts as a bifunctional hydrogen bond donor and acceptor.[2] The trans conformation of the amide linkages facilitates the formation of linear hydrogen-bonded tapes, which stack via
Figure 1: Schematic representation of the intermolecular hydrogen bonding network (N-H[1]···O=C) leading to supramolecular tape assembly.[1][2]
Physicochemical Profile
The following data consolidates experimental and computed values. Researchers must account for the high melting point during processing, often requiring specialized thermal equipment.[2]
| Property | Value / Characteristic | Technical Note |
| CAS Number | 7154-31-6 | |
| Molecular Formula | C₂₀H₁₆N₂O₂ | |
| Molecular Weight | 316.35 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >340°C (Crystal transition ~275°C) | Decomposition often competes with melting.[1] |
| Solubility (Water) | Insoluble | Hydrophobic aromatic domains dominate.[1][2] |
| Solubility (Organic) | Soluble in DMSO, DMF, DMAc, NMP | Requires heating (>80°C) for significant dissolution.[1] |
| pKa (Calculated) | ~14-15 (Amide NH) | Extremely weak acid; deprotonation requires strong bases (e.g., NaH).[1][2] |
| LogP | ~3.5 | Lipophilic; indicates potential membrane permeability issues in bio-assays.[1][2] |
Synthesis & Purification Protocol
Objective: Synthesis of high-purity N,N'-Diphenylterephthalamide via Schotten-Baumann condensation. Safety Warning: Terephthaloyl chloride is corrosive and moisture-sensitive.[1][2] Aniline is toxic.[1][2] All operations must be performed in a fume hood.[1][2]
Reagents & Materials
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Precursor A: Terephthaloyl chloride (Recrystallized from dry hexane if yellowed).[1][2]
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Precursor B: Aniline (Distilled over zinc dust to remove oxidation products).[1][2]
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Solvent: Anhydrous Benzene or THF (dried over molecular sieves).[1][2]
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Base (Optional): Triethylamine or Pyridine (as HCl scavenger).[1][2]
Step-by-Step Methodology
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Preparation : Dissolve terephthaloyl chloride (0.02 mol, ~4.06 g) in 30 mL anhydrous benzene/THF under nitrogen atmosphere.
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Addition : Dissolve aniline (0.08 mol, ~7.45 g, 4 eq) in 20 mL anhydrous solvent. Add dropwise to the acid chloride solution at 0–5°C (ice bath) to control the exotherm.[2]
-
Reaction : Allow the mixture to warm to room temperature. Stir for 12–24 hours.[1][2] A thick white precipitate will form immediately.[1][2]
-
Isolation : Filter the crude solid under vacuum.
-
Purification :
-
Drying : Dry in a vacuum oven at 80°C for 6 hours.
Figure 2: Workflow for the synthesis and purification of N,N'-Diphenylterephthalamide.
Spectroscopic Characterization
Validation of the structure is performed using FTIR and NMR.[2] The lack of solubility requires DMSO-d₆ for NMR analysis.[2][3]
Infrared Spectroscopy (FTIR)
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3300–3350 cm⁻¹ : N-H Stretching (Sharp, indicative of secondary amide).[1][2]
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1650 cm⁻¹ : Amide I Band (C=O[1][2][4] Stretching). Strong intensity.
-
1530–1550 cm⁻¹ : Amide II Band (N-H Bending + C-N Stretching).[1][2]
Nuclear Magnetic Resonance (¹H-NMR)
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δ 10.4–10.6 ppm (s, 2H) : Amide N-H protons.[1][2] Downfield shift confirms hydrogen bonding.[1][2]
-
δ 8.0–8.1 ppm (s, 4H) : Terephthaloyl aromatic protons (Singlet due to symmetry).[1][2]
Applications in R&D
Materials Science (Aramid Models)
N,N'-Diphenylterephthalamide serves as a low-molecular-weight analogue for poly(p-phenylene terephthalamide) (Kevlar®).[1] It is used to study:
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Thermal Degradation Mechanisms : TGA analysis of this compound helps predict the stability of high-performance fibers.[2]
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Liquid Crystal Formation : In concentrated sulfuric acid or ionic liquids, it forms lyotropic liquid crystals, aiding in the design of spinning dopes for high-strength fibers.
Drug Development[2]
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Scaffold Design : The rigid terephthalamide core is utilized as a linker in medicinal chemistry to spatially orient pharmacophores.[2]
-
Supramolecular Hydrogels : Derivatives of this molecule can gel organic solvents or water (if hydrophilic side chains are added), creating delivery vehicles for sustained drug release.[1][2]
References
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Synthesis & Properties : Avrigeanu, V., et al. "Terephthaldiamides Class Synthesis.[1][2] III. Synthesis of Some N-monosubstituted Terephthaldiamides." Acta Medica Marisiensis, vol. 60, no. 4, 2014.
-
Chemical Identity : PubChem.[1][2] "N,N'-Diphenylterephthalamide (CID 252156)."[1][2] National Library of Medicine.[1][2] [1][2]
-
Thermal Analysis : TGA/DSC methodologies adapted from standard polymer degradation protocols (e.g., Polymer Degradation and Stability journals) and specific aramid fiber studies.[1][2]
- Spectroscopy: Spectral assignments based on standard amide characteristic frequencies and SpectraBase d
